benzyl 7-bromo-2-oxo-5-phenyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
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Overview
Description
This compound is a derivative of benzodiazepine, a class of psychoactive drugs . Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, Hydrazone, was synthesized by the interaction of 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzdiazepin-1-yl)acetohydrazide with salicylic aldehyde .Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is typically established using techniques like X-ray crystallography . The structure often includes a benzene ring and a diazepine ring, hence the name benzodiazepine .Chemical Reactions Analysis
The chemical reactions involving benzodiazepine derivatives can be complex and varied. For instance, in the synthesis of Hydrazone, the reaction involved the interaction of 2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzdiazepin-1-yl)acetohydrazide with salicylic aldehyde .properties
IUPAC Name |
benzyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c24-18-11-12-20-19(13-18)22(17-9-5-2-6-10-17)26(14-21(27)25-20)23(28)29-15-16-7-3-1-4-8-16/h1-13,22H,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIZFPYLVMEMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386399 |
Source
|
Record name | AC1MEVQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 7-bromo-2-oxo-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate | |
CAS RN |
5685-27-8 |
Source
|
Record name | AC1MEVQX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80386399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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